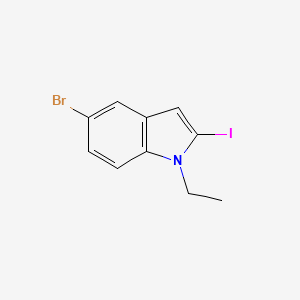
Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by its unique structure, which includes hydroxyl groups, a methyl group, and a phenethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the alkylation of a benzoate derivative with a suitable alkylating agent, followed by the introduction of hydroxyl groups through controlled oxidation reactions. The reaction conditions often require the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help in achieving consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its potential anticancer effects could involve the modulation of signaling pathways that regulate cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Isobavachalcone: A prenylated chalcone with similar structural features, known for its biological activities.
4-Hydroxy-3-methyl-2-butenyl diphosphate: A compound involved in the methyl erythritol phosphate pathway, important in terpene biosynthesis.
Uniqueness
Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H24O4 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
methyl 2,4-dihydroxy-3-(3-methylbut-2-enyl)-6-(2-phenylethyl)benzoate |
InChI |
InChI=1S/C21H24O4/c1-14(2)9-12-17-18(22)13-16(19(20(17)23)21(24)25-3)11-10-15-7-5-4-6-8-15/h4-9,13,22-23H,10-12H2,1-3H3 |
Clave InChI |
LYKKPZPBEBHSMF-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C(C=C(C(=C1O)C(=O)OC)CCC2=CC=CC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14899977.png)
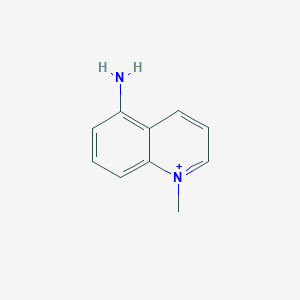
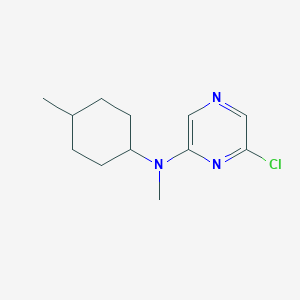
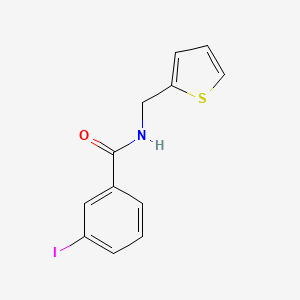
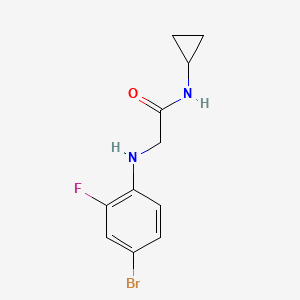

![2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one](/img/structure/B14900014.png)
![tert-Butyl (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B14900025.png)
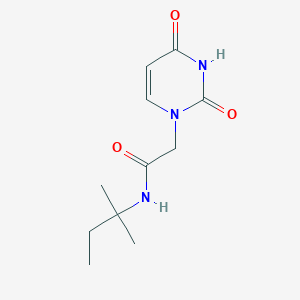
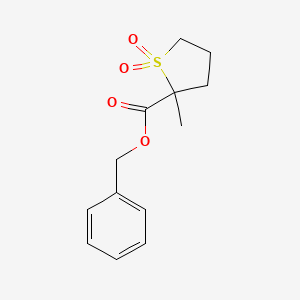
![9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14900061.png)
![tert-Butyl 2-thia-3,7-diazaspiro[4.4]nonane-7-carboxylate 2,2-dioxide](/img/structure/B14900069.png)
